3-amino-N-(4-methoxyphenyl)benzamide

Factor Xa inhibition Anticoagulant Coagulation cascade

Researchers requiring a validated FXa inhibitor for anticoagulation assays often face variability from unverified compounds. 3-Amino-N-(4-methoxyphenyl)benzamide (CAS 115175-19-4) solves this with an established IC50 of 1.6 μM in human plasma and dual inhibition of thrombin generation and platelet aggregation. • Reference inhibitor for FXa-targeting compound benchmarking • Dual antiplatelet/anticoagulant activity for multi-target studies • High purity (95%) with global shipping. Also serves as a benchmark for membrane permeability studies (LogP 1.82, 3 rotatable bonds).

Molecular Formula C14H14N2O2
Molecular Weight 242.27 g/mol
CAS No. 115175-19-4
Cat. No. B040881
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-amino-N-(4-methoxyphenyl)benzamide
CAS115175-19-4
Molecular FormulaC14H14N2O2
Molecular Weight242.27 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)N
InChIInChI=1S/C14H14N2O2/c1-18-13-7-5-12(6-8-13)16-14(17)10-3-2-4-11(15)9-10/h2-9H,15H2,1H3,(H,16,17)
InChIKeyLWJRUDWWISWNHG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Amino-N-(4-methoxyphenyl)benzamide Profile


3-Amino-N-(4-methoxyphenyl)benzamide (CAS 115175-19-4) is a benzamide derivative with the molecular formula C₁₄H₁₄N₂O₂ and a molecular weight of 242.27 g/mol, characterized by a meta-amino substitution on the benzoyl ring and a 4-methoxyphenyl group on the amide nitrogen . The compound is recognized as an inhibitor of Factor Xa (FXa), exhibiting activity in human plasma with an IC₅₀ of 1.6 μM, and has demonstrated in vitro and in vivo inhibition of thrombin generation as well as platelet aggregation . Additionally, antiproliferative activity has been reported against human NB-4 leukemia cells [1].

3-Amino-N-(4-methoxyphenyl)benzamide: Procurement Risks


Within the benzamide class, subtle structural variations produce substantial divergence in biological target engagement and physicochemical properties. For 3-amino-N-(4-methoxyphenyl)benzamide, the meta-amino substitution pattern is critical for FXa inhibitory activity; positional isomers (e.g., 2-amino or 4-amino analogs) exhibit different binding geometries that alter potency . Furthermore, the calculated LogP of 1.82 and rotatable bond count of 3 confer distinct permeability and solubility characteristics compared to benzamide analogs with alternative substitution patterns . Generic substitution without quantitative verification of both target engagement and physicochemical equivalence introduces significant experimental variability in anticoagulation assays or cellular proliferation studies. The following evidence establishes the specific, quantifiable basis for selecting this exact compound over its closest analogs.

3-Amino-N-(4-methoxyphenyl)benzamide: Comparative Evidence


FXa Inhibition in Human Plasma

3-Amino-N-(4-methoxyphenyl)benzamide demonstrates Factor Xa inhibitory activity in human plasma with an IC₅₀ of 1.6 μM . This potency distinguishes it from unsubstituted benzamide (no measurable FXa inhibition) and provides a baseline against amidino-benzamide derivatives, where amidine introduction typically enhances potency but reduces membrane permeability. The compound binds to the FXa active site via hydrogen bonds between the benzamide amide group and residues Asp101, His148, and Arg151 .

Factor Xa inhibition Anticoagulant Coagulation cascade

Antiproliferative Activity in NB-4 Leukemia Cells

3-Amino-N-(4-methoxyphenyl)benzamide exhibits antiproliferative activity against human NB-4 acute promyelocytic leukemia cells, assessed as inhibition of cell growth after 96 hours by MTT assay [1]. While specific IC₅₀ data for this compound in NB-4 cells is not publicly reported in the ChEMBL entry, the documented activity establishes it as an antiproliferative benzamide scaffold distinct from the more extensively characterized HDAC inhibitor MS-275 (entinostat), which contains a 2-aminophenyl substitution pattern and pyridine moiety absent in the target compound.

Antiproliferative Leukemia Cancer cell line

Lipophilicity and Permeability Profile

The target compound possesses a calculated LogP of 1.82 and contains 3 rotatable bonds, with a molecular weight of 242.27 g/mol . This lipophilicity profile places it in a favorable range for passive membrane permeability compared to more polar benzamide analogs such as 3-aminobenzamide (LogP ≈ 0.5) or hydroxy-substituted derivatives (LogP < 1.0). The 4-methoxy substitution on the N-phenyl ring contributes approximately +0.5 to +0.7 LogP units relative to unsubstituted N-phenylbenzamide.

Lipophilicity Permeability Drug-likeness

Thrombin Generation and Platelet Aggregation Inhibition

Beyond direct FXa inhibition, 3-amino-N-(4-methoxyphenyl)benzamide demonstrates functional anticoagulant activity via inhibition of thrombin generation in vitro and in vivo, as well as inhibition of platelet aggregation . The compound also reduces clotting time in human plasma. This dual functional profile (FXa inhibition plus thrombin generation suppression) differs from selective FXa inhibitors such as apixaban or rivaroxaban, which act primarily through direct FXa inhibition without significant effect on platelet aggregation pathways.

Thrombin inhibition Platelet aggregation Antithrombotic

Synthetic Accessibility and Purity

3-Amino-N-(4-methoxyphenyl)benzamide is commercially available with a minimum purity specification of 95% from multiple suppliers, including AKSci and Hit2Lead . The compound is synthesized via condensation of 3-aminobenzoic acid with 4-methoxyaniline using standard coupling agents (e.g., DCC/DMAP) , a route that avoids the amidine-forming steps required for more potent but synthetically complex amidino-benzamide analogs. This simpler synthetic pathway translates to more reliable supply chain availability and lower cost compared to custom-synthesized amidine-containing benzamides.

Synthetic accessibility Purity specification Procurement

3-Amino-N-(4-methoxyphenyl)benzamide: Research Applications


FXa Inhibitor Screening and Coagulation Studies

Employ as a reference FXa inhibitor in human plasma-based anticoagulation assays, leveraging its established IC₅₀ of 1.6 μM to benchmark novel FXa-targeting compounds . The compound's dual inhibition of thrombin generation and platelet aggregation makes it suitable for investigating multi-target anticoagulant mechanisms distinct from selective direct FXa inhibitors .

Leukemia Antiproliferative Scaffold Optimization

Utilize as a starting benzamide scaffold for structure-activity relationship (SAR) studies targeting NB-4 acute promyelocytic leukemia cells [1]. The meta-amino substitution pattern provides a distinct chemotype for optimization compared to the 2-aminophenyl benzamide class represented by MS-275 (entinostat) [1].

Benzamide Permeability Reference

Use as a reference compound with a calculated LogP of 1.82 and 3 rotatable bonds for membrane permeability studies requiring balanced lipophilicity. The compound serves as a benchmark for evaluating how substitution patterns (e.g., meta-amino, 4'-methoxy) modulate benzamide permeability relative to more polar (LogP < 1.0) or more lipophilic (LogP > 3.0) analogs.

Antiplatelet Aggregation Assay Control

Deploy as a functional inhibitor in platelet aggregation assays, where the compound has demonstrated inhibition of both thrombin generation and platelet aggregation . The activity in human plasma supports its use as a non-amidine positive control for studies investigating benzamide-based antiplatelet mechanisms.

Technical Documentation Hub

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